Welcome to the BenchChem Online Store!
molecular formula C7H14O3 B8722156 Butyraldehyde, cyclic acetal with glycerol CAS No. 75825-63-7

Butyraldehyde, cyclic acetal with glycerol

Cat. No. B8722156
M. Wt: 146.18 g/mol
InChI Key: CWHITFXDAQDUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09388105B2

Procedure details

16.6 g of an equimolar mixture of cis/trans-4-hydroxymethyl-2-propyl-1,3-dioxolane and 5-hydroxy-2-propyl-1,3-dioxane were combined with 100 g of glycerin (glycerol) in a 300 mL stainless steel autoclave. 2.0 g of 5% Pd/C catalyst were added and the autoclave was sealed. The reactor was heated to 200° C. The reactor was then brought to an operating pressure of 6.89 MPa and stirring commenced at 750 rpm. Pressure was maintained through the duration of the experiment. After 2 h, the autoclave was cooled and remaining gas vented. The autoclave was opened, its contents filtered, and the filtrate analyzed by gas chromatography (GC). 76% conversion of the acetal mixture was observed. Upon analysis of the results, the mixture was found to demonstrate 26.1% selectivity to 2-butoxy-1,3-propanediol, 71.7% 3-butoxy-1,2-propanediol, and the balance n-butanol.
[Compound]
Name
equimolar mixture
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 g
Type
catalyst
Reaction Step Five
Quantity
100 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C@@H:3]1[CH2:7][O:6][C@@H:5]([CH2:8][CH2:9][CH3:10])[O:4]1.OC1COC(CCC)OC1>[Pd].OCC(CO)O>[CH2:5]([O:6][CH2:7][CH:3]([OH:4])[CH2:2][OH:1])[CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
equimolar mixture
Quantity
16.6 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC[C@H]1O[C@@H](OC1)CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1COC(OC1)CCC
Step Four
Name
stainless steel
Quantity
300 mL
Type
reactant
Smiles
Step Five
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
100 g
Type
solvent
Smiles
OCC(O)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the autoclave was sealed
TEMPERATURE
Type
TEMPERATURE
Details
Pressure was maintained through the duration of the experiment
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave was cooled
FILTRATION
Type
FILTRATION
Details
its contents filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CCC)OCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.